4-[(1S)-1-aminoethyl]-3-chlorophenol

Catalog No.
S14130851
CAS No.
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1S)-1-aminoethyl]-3-chlorophenol

Product Name

4-[(1S)-1-aminoethyl]-3-chlorophenol

IUPAC Name

4-[(1S)-1-aminoethyl]-3-chlorophenol

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

CCBWKKBPBJMDAI-YFKPBYRVSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)Cl)N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)O)Cl)N

4-[(1S)-1-aminoethyl]-3-chlorophenol is an organic compound characterized by its unique structure, which includes a chlorophenol moiety and an aminoethyl side chain. The molecular formula for this compound is C₈H₁₀ClN₁O, and it has a molecular weight of 171.62 g/mol. The compound is notable for the presence of a chlorine atom at the para position relative to the hydroxyl group on the benzene ring, which can influence its chemical reactivity and biological activity.

Due to the functional groups present:

  • Oxidation: The aminoethyl group can be oxidized to form imines or amides.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The chlorine atom can be substituted with nucleophiles such as hydroxyl, alkoxy, or amino groups, leading to derivatives with varied properties.

4-[(1S)-1-aminoethyl]-3-chlorophenol exhibits significant biological activity. It has been studied for its potential use in medicinal chemistry, particularly as a precursor for Mannich bases, which are known for their cytotoxic properties against various cancer cell lines. The presence of the amino group allows for interactions with biological targets, potentially leading to antitumor effects . Additionally, the compound's structure suggests it may have applications in neuropharmacology and as an anti-inflammatory agent.

The synthesis of 4-[(1S)-1-aminoethyl]-3-chlorophenol can be accomplished through several methods:

  • Friedel-Crafts Alkylation: This method involves reacting 3-chlorophenol with an aminoethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions must be carefully controlled to ensure high yield and purity.
  • Continuous Flow Synthesis: In industrial settings, continuous flow reactors can be utilized to enhance reaction efficiency and control. This method allows for real-time monitoring of reaction parameters, improving product consistency and minimizing side reactions .
  • Reduction of Azo Compounds: Another synthetic route involves the diazotization of sulfanilic acid followed by coupling with m-chlorophenol, which is then reduced to yield 4-amino-3-chlorophenol .

4-[(1S)-1-aminoethyl]-3-chlorophenol has potential applications in:

  • Pharmaceutical Development: As a building block for drugs targeting cancer and inflammatory diseases.
  • Chemical Research: In studies involving halogenated phenols and their derivatives.
  • Agricultural Chemistry: Potentially as an herbicide or pesticide due to its chlorinated structure.

Interaction studies involving 4-[(1S)-1-aminoethyl]-3-chlorophenol focus on its binding affinity with various biological targets. The compound's ability to form hydrogen bonds due to its amino and hydroxyl groups allows it to interact effectively with receptors involved in neurotransmission and cell signaling pathways. Studies indicate that derivatives of this compound can inhibit certain enzymes related to cancer proliferation, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 4-[(1S)-1-aminoethyl]-3-chlorophenol. These include:

  • 4-[(1S)-1-aminoethyl]-3-bromophenol: Similar structure but contains bromine instead of chlorine.
  • 4-[(1S)-1-aminoethyl]-3-fluorophenol: Contains fluorine in place of chlorine.
  • 4-[(1S)-1-aminoethyl]-3-methylphenol: Features a methyl group instead of chlorine.

Uniqueness

The uniqueness of 4-[(1S)-1-aminoethyl]-3-chlorophenol lies in its chlorine substituent, which enhances its reactivity through halogen bonding. This property is not present in compounds with other substituents like methyl or hydroxyl groups, making it particularly valuable in designing compounds with specific biological activities or chemical reactivities .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

171.0450916 g/mol

Monoisotopic Mass

171.0450916 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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